molecular formula C7H16N2 B11922556 (R)-N-Isopropylpyrrolidin-3-amine CAS No. 854140-09-3

(R)-N-Isopropylpyrrolidin-3-amine

Cat. No.: B11922556
CAS No.: 854140-09-3
M. Wt: 128.22 g/mol
InChI Key: FUOPYXYKWKCPLR-SSDOTTSWSA-N
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Description

Significance of Chiral Amines in Modern Organic Synthesis

Chiral amines are organic compounds containing an amine group attached to a chiral center. They are of paramount importance in synthetic organic chemistry, primarily because they are core functionalities in a vast number of marketed drugs and natural products. researchgate.net The specific stereochemistry of a chiral amine can dramatically influence its biological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even cause adverse effects. openaccessgovernment.org This necessity for enantiomerically pure compounds has driven extensive research into methods for their synthesis. researchgate.net

Strategies for synthesizing chiral amines are diverse and include asymmetric hydroamination, asymmetric reductive amination, and the use of chiral auxiliaries. researchgate.net These methods aim to produce amines with high enantiomeric excess, ensuring the final product possesses the correct stereochemical configuration. Chiral amines also serve as crucial building blocks and intermediates in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and other high-value chemicals. sigmaaldrich.comresearchgate.net Furthermore, they are employed as chiral bases in enantioselective reactions and as resolving agents for racemic mixtures of acids. sigmaaldrich.com

Overview of Pyrrolidine (B122466) Derivatives as Chiral Scaffolds in Research

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in pharmaceutical science and drug design. nih.gov Its prevalence is highlighted by its presence in numerous FDA-approved drugs. nih.gov The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space compared to flat, aromatic systems. nih.gov This structural feature, along with the potential for multiple stereogenic centers, makes pyrrolidine derivatives highly valuable as chiral scaffolds. nih.gov

The versatility of the pyrrolidine scaffold stems from its synthetic accessibility and the ability to introduce various substituents at different positions on the ring, thereby fine-tuning its steric and electronic properties. uniba.it This adaptability has led to their widespread use as ligands for transition metals, organocatalysts, and as chiral controllers in asymmetric synthesis. nih.gov Research has demonstrated the utility of chiral pyrrolidines in the development of agents for neurodegenerative diseases and as inhibitors of enzymes like neuronal nitric oxide synthase (nNOS). uniba.itnih.gov The development of efficient synthetic routes to chiral pyrrolidine derivatives is an active area of research, enabling broader structure-activity relationship (SAR) studies and the discovery of novel bioactive compounds. nih.govresearchgate.net

Research Scope and Focus on (R)-N-Isopropylpyrrolidin-3-amine

This article narrows its focus to a specific chiral pyrrolidine derivative: this compound. This compound and its hydrochloride salt are noted as building blocks in chemical synthesis. bldpharm.com The core of this molecule is the pyrrolidine ring with an amine group at the 3-position, and an isopropyl group attached to this nitrogen, with the stereochemistry at the 3-position defined as (R).

The subsequent sections will delve into the synthesis, chemical properties, and various research applications of this particular compound. The discussion will be centered on its role as a building block and intermediate in the creation of more complex molecules, particularly within the contexts of catalysis and medicinal chemistry. The aim is to provide a comprehensive overview of the academic interest in this compound, supported by detailed research findings and structured data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

854140-09-3

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

(3R)-N-propan-2-ylpyrrolidin-3-amine

InChI

InChI=1S/C7H16N2/c1-6(2)9-7-3-4-8-5-7/h6-9H,3-5H2,1-2H3/t7-/m1/s1

InChI Key

FUOPYXYKWKCPLR-SSDOTTSWSA-N

Isomeric SMILES

CC(C)N[C@@H]1CCNC1

Canonical SMILES

CC(C)NC1CCNC1

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of R N Isopropylpyrrolidin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for probing the structure of molecules in solution. A variety of NMR methods are utilized to gain detailed insights into the connectivity, stereochemistry, and conformational dynamics of (R)-N-Isopropylpyrrolidin-3-amine.

For instance, the ¹H NMR spectrum of a related compound, propylamine, shows characteristic signals for the protons on the alkyl chain and the amine group. researchgate.net The protons on the carbon adjacent to the nitrogen (α-protons) are typically deshielded and appear at a lower field (higher ppm value) compared to other alkyl protons. researchgate.net Similarly, in the ¹H NMR spectrum of isopropylamine (B41738), the methine proton of the isopropyl group is a septet, and the methyl protons appear as a doublet due to coupling with the methine proton. chemicalbook.com

Based on these principles, the predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the protons of the pyrrolidine (B122466) ring and the isopropyl group. The methine proton of the isopropyl group would likely appear as a septet, coupled to the six equivalent methyl protons, which would in turn appear as a doublet. The protons of the pyrrolidine ring would present as a series of complex multiplets due to their diastereotopic nature and spin-spin coupling. The N-H proton signal is often broad and its chemical shift can be concentration and solvent dependent. researchgate.net

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. In the case of this compound, seven distinct carbon signals are expected. Based on data for N-isopropylpiperidine and other N-alkylated amines, the carbons directly bonded to the nitrogen atom (C3 of the pyrrolidine ring and the methine carbon of the isopropyl group) would be the most deshielded among the sp³ carbons. scilit.com The methyl carbons of the isopropyl group would be expected to be magnetically equivalent and thus produce a single signal at a higher field.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Isopropyl-CH 2.5 - 3.0 septet
Isopropyl-CH₃ 1.0 - 1.3 doublet
Pyrrolidine-CH (C3) 2.8 - 3.3 multiplet
Pyrrolidine-CH₂ (C2, C4, C5) 1.5 - 3.0 multiplets

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Isopropyl-CH 45 - 55
Isopropyl-CH₃ 20 - 25
Pyrrolidine-C3 50 - 60
Pyrrolidine-C2 45 - 55
Pyrrolidine-C5 45 - 55

Deuterium (²H) NMR spectroscopy, although less common than proton NMR, can be a valuable tool for stereochemical analysis, particularly when the compound is dissolved in a chiral liquid crystalline solvent. While direct application on this compound has not been reported, the principle relies on the differential ordering of enantiomers within the chiral anisotropic environment of the liquid crystal. This differential ordering leads to distinct quadrupolar splittings for corresponding deuterons in the two enantiomers, allowing for their differentiation and the determination of enantiomeric excess. This technique is especially powerful for perdeuterated or partially deuterated molecules.

To unambiguously determine the enantiomeric purity and absolute configuration of this compound via NMR, chiral derivatizing agents (CDAs) are employed. researchgate.net These are chiral molecules that react with the amine to form a pair of diastereomers. Since diastereomers have different physical properties, their NMR spectra will also differ, allowing for the quantification of each enantiomer. researchgate.net

A common strategy for primary and secondary amines involves reaction with a chiral acid chloride, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), to form diastereomeric amides. The differing magnetic environments of the protons and carbons in the resulting diastereomers lead to separate signals in the ¹H and ¹³C NMR spectra. The integration of these signals allows for the determination of the enantiomeric excess.

Another effective class of CDAs for amines are chiral isothiocyanates, which form diastereomeric thioureas. For instance, (R)- and (S)-1-(1-naphthyl)ethyl isothiocyanate are effective for the derivatization of various chiral amines. The resulting diastereomeric thioureas often exhibit well-resolved signals in their ¹H NMR spectra, particularly for the protons near the stereogenic center.

While no specific study details the use of a particular CDA with this compound, the general applicability of these reagents to chiral amines suggests that this would be a viable and effective method for its stereochemical analysis. nih.govnih.gov

The pyrrolidine ring is not planar and can adopt various puckered conformations. Furthermore, the N-isopropyl group can exhibit different orientations relative to the ring. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY), can be used to probe the spatial proximity of protons and thus provide insights into the preferred conformation of this compound in solution.

For example, NOE correlations between the protons of the isopropyl group and specific protons on the pyrrolidine ring can help to define the orientation of the N-substituent. Additionally, the analysis of vicinal coupling constants (³JHH) can provide information about the dihedral angles within the pyrrolidine ring, further elucidating its conformation. Temperature-dependent NMR studies can also reveal information about the energy barriers between different conformers. While specific conformational studies on this molecule are not available, research on similar N-substituted pyrrolidines has demonstrated the power of these techniques in defining their three-dimensional structures in solution.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule. This technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the unambiguous assignment of the spatial arrangement of atoms.

To determine the absolute configuration of this compound, a suitable single crystal of the compound, or a crystalline derivative, is required. The diffraction of X-rays by the crystal lattice produces a unique pattern of reflections. By analyzing the intensities of these reflections, particularly through the anomalous dispersion effect of the X-rays by the atoms, the absolute stereochemistry can be determined.

Although a crystal structure for this compound has not been reported in the crystallographic databases, the methodology is well-established. For example, the absolute configuration of many chiral amines has been unequivocally determined by forming a salt with a chiral acid of known absolute configuration (e.g., tartaric acid) and then performing X-ray crystallography on the resulting diastereomeric salt. This approach provides an irrefutable assignment of the (R) or (S) configuration at the stereocenter.

Analysis of Supramolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal structure. nih.gov This method maps the electron distribution of a molecule within its crystalline environment, providing insights into the nature and prevalence of different intermolecular contacts.

For this compound, a detailed Hirshfeld surface analysis would reveal the key interactions driving its supramolecular assembly. The surface is typically color-coded to represent different types of contacts and their relative distances. For instance, red regions on the Hirshfeld surface plotted over dnorm indicate close contacts, which are shorter than the van der Waals radii, while blue regions represent longer contacts, and white areas show contacts with distances approximately equal to the van der Waals radii. nih.gov

Given the structure of this compound, which contains both hydrogen bond donors (the secondary amine N-H group) and acceptors (the nitrogen atoms), as well as non-polar alkyl groups, a variety of intermolecular interactions are expected. The most significant contributions to the crystal packing would likely arise from hydrogen bonding and van der Waals forces. nih.gov A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions. nih.gov For this molecule, the plot would likely show dominant contributions from H···H, N···H, and C···H contacts.

Table 1: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

Intermolecular ContactPredicted Contribution (%)Description
H···HHighRepresents van der Waals interactions between hydrogen atoms on the pyrrolidine ring and isopropyl group. nih.gov
N···H/H···NSignificantCorresponds to the crucial N-H···N hydrogen bonds that would be a primary organizing force in the crystal packing. nih.gov
C···H/H···CModerateRelates to weaker C-H···π or other van der Waals interactions involving the carbon framework. nih.gov

The analysis of the electrostatic potential mapped onto the Hirshfeld surface would further elucidate the roles of different parts of the molecule in intermolecular bonding. Positive potential (blue regions) would be concentrated around the hydrogen-bond donors (N-H), while negative potential (red regions) would be located around the hydrogen-bond acceptors (the lone pair on the nitrogen atoms). nih.gov

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry is an essential analytical technique for confirming the molecular weight and elucidating the structure of a compound through fragmentation analysis. For this compound (C₇H₁₆N₂), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 128.22. bldpharm.com A key feature for compounds containing nitrogen is the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. However, since this compound contains two nitrogen atoms, it has an even molecular weight.

The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule's structure. The base peak, which is the most abundant ion, often results from a stable fragment. For aliphatic amines, fragmentation commonly occurs at the C-C bond adjacent to the nitrogen atom (α-cleavage). docbrown.info

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/zProposed Fragment IonFragmentation Pathway
128[C₇H₁₆N₂]⁺Molecular Ion (M⁺)
113[C₆H₁₃N₂]⁺Loss of a methyl group (•CH₃) from the isopropyl moiety. docbrown.info
85[C₅H₁₁N]⁺Cleavage of the isopropyl group, leading to the formation of the pyrrolidin-3-amine cation.
70[C₄H₈N]⁺α-cleavage within the pyrrolidine ring, a common fragmentation for cyclic amines.
44[C₂H₆N]⁺A characteristic ion for isopropylamines, resulting from the cleavage of the C-C bond next to the secondary amine. docbrown.info

The presence of these characteristic fragments in the mass spectrum would provide strong evidence for the identity and structure of this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. nih.gov Each type of bond vibrates at a characteristic frequency, and these frequencies are sensitive to the molecular environment.

For this compound, a secondary amine, specific vibrational modes are expected. orgchemboulder.com The N-H stretching vibration of a secondary amine typically appears as a single, weak to medium band in the IR spectrum between 3350 and 3310 cm⁻¹. openstax.org The C-N stretching vibrations for aliphatic amines are found in the 1250-1020 cm⁻¹ region. orgchemboulder.com The pyrrolidine ring will also exhibit characteristic C-H stretching, bending, and rocking vibrations.

Raman spectroscopy provides complementary information to IR spectroscopy. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. youtube.com Therefore, some vibrations may be strong in Raman and weak in IR, and vice versa.

Table 3: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)SpectroscopyDescription
N-H Stretch3350 - 3310IRCharacteristic of a secondary amine. openstax.org
C-H Stretch (Aliphatic)3000 - 2850IR, RamanStretching of C-H bonds in the pyrrolidine ring and isopropyl group.
N-H Bend1650 - 1580IRBending vibration of the N-H bond, though typically more prominent in primary amines. orgchemboulder.com
C-N Stretch1250 - 1020IR, RamanStretching of the carbon-nitrogen bonds. orgchemboulder.com
N-H Wag910 - 665IROut-of-plane bending of the N-H bond, characteristic of primary and secondary amines. orgchemboulder.com

The combination of IR and Raman spectra provides a detailed molecular fingerprint that is unique to this compound, allowing for its unambiguous identification and structural characterization.

Mechanistic Investigations of Reactions Involving R N Isopropylpyrrolidin 3 Amine

Elucidation of Catalytic Reaction Pathways

A complete understanding of a catalyst's function begins with elucidating the step-by-step reaction pathway. For (R)-N-Isopropylpyrrolidin-3-amine, this would involve identifying its role in various asymmetric transformations. In organocatalysis, chiral secondary amines are known to activate substrates through the formation of nucleophilic enamines or electrophilic iminium ions.

A proposed general pathway, based on analogous systems, would likely involve the initial reaction between the secondary amine of this compound and a carbonyl-containing substrate (e.g., an aldehyde or ketone) to form a chiral enamine or iminium ion. This intermediate would then react with an electrophile or nucleophile, respectively. The stereochemical outcome of the reaction would be directed by the chiral scaffold of the pyrrolidine (B122466) ring. However, without specific experimental or computational studies, the precise nature of these pathways for this particular amine remains speculative.

Kinetic Studies to Understand Reaction Rates and Orders

Kinetic studies are crucial for understanding the factors that influence the speed of a reaction and for substantiating a proposed mechanism. Such studies for a reaction involving this compound would measure how the reaction rate changes with varying concentrations of the catalyst, substrates, and any other reagents. This data allows for the determination of the reaction order with respect to each component, providing insight into the composition of the rate-determining transition state.

For instance, a reaction that is found to be first-order in both the substrate and the catalyst would suggest that both molecules are involved in the rate-limiting step. nih.gov In the context of CO2 capture by amines, kinetic studies using techniques like the stopped-flow method are used to determine pseudo-first-order rate constants and activation energies for different amine solutions. researchgate.netbohrium.com Similar methodologies could be applied to reactions catalyzed by this compound to build a kinetic profile. Unfortunately, specific rate constants and reaction orders for reactions catalyzed by this amine are not available in the reviewed literature.

Table 1: Hypothetical Kinetic Data Structure for a Catalyzed Reaction

Entry[Substrate] (M)[this compound] (mol%)Initial Rate (M/s)
10.110Data not available
20.210Data not available
30.120Data not available

This table illustrates the typical format for presenting kinetic data. No experimental data is available for reactions specifically involving this compound.

Analysis of Catalyst-Substrate and Catalyst-Product Interactions in Stereocontrol

The ability of this compound to induce stereoselectivity stems from the non-covalent interactions between the catalyst-substrate complex in the transition state. The chiral environment created by the catalyst forces the incoming reactant to approach from a specific face, leading to the preferential formation of one enantiomer over the other.

Detailed analysis, often through computational modeling (DFT calculations) and techniques like NMR spectroscopy, is required to understand these interactions. nih.gov Key interactions might include hydrogen bonding, steric repulsion, and π-π stacking, which stabilize one transition state over its diastereomeric counterpart. nih.govnih.gov For example, in rhodium-catalyzed aminations, hydrogen bonding between the substrate and the amine nucleophile can be crucial for delivering the amine to a specific position. nih.gov The specific interactions governing stereocontrol for this compound have not been reported.

Identification and Characterization of Reaction Intermediates and Transition States

The direct observation or trapping of reaction intermediates provides strong evidence for a proposed reaction mechanism. For amine-catalyzed reactions, key intermediates include enamines and iminium ions. youtube.com Spectroscopic methods such as NMR and mass spectrometry are primary tools for their identification.

Furthermore, computational chemistry plays a vital role in characterizing the high-energy transition states that cannot be observed directly. nih.gov Calculations can determine the relative energies of different possible transition states, explaining the observed stereoselectivity. For instance, studies on other systems have shown that the interconversion between different isomeric intermediates can be faster than the nucleophilic attack, fulfilling the Curtin-Hammett conditions and leading to a dynamic kinetic asymmetric transformation. nih.gov Such detailed characterization for reactions involving this compound is currently absent from the literature.

Hypothesis-Driven Mechanistic Research Designs

Mechanistic research is often guided by hypotheses. For example, one might hypothesize that modifying the isopropyl group on the nitrogen of this compound would alter the steric environment and thus impact the enantioselectivity of a catalyzed reaction. An experimental plan would then be designed to test this by synthesizing analogues with different N-substituents and evaluating their catalytic performance.

Another common approach is the use of deuterium-labeled substrates to probe the nature of bond-breaking and bond-forming steps. nih.gov These experiments can help distinguish between different potential mechanisms, such as an outer-sphere versus an inner-sphere nucleophilic attack in metal-catalyzed reactions. nih.gov While these are standard strategies in mechanistic organic chemistry, their application to this compound has not been specifically described in the available research.

Computational Chemistry Approaches to R N Isopropylpyrrolidin 3 Amine

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure and reactivity of molecules. researchgate.net It offers a good balance between computational cost and accuracy, making it suitable for a range of applications.

DFT calculations can elucidate the distribution of electrons within (R)-N-Isopropylpyrrolidin-3-amine, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other chemical species. For instance, the nitrogen atoms in the pyrrolidine (B122466) ring and the isopropylamine (B41738) group are expected to be nucleophilic centers due to the presence of lone pairs of electrons. researchgate.net

Key parameters derived from DFT calculations that help in understanding reactivity include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. A small HOMO-LUMO gap generally suggests higher reactivity.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecular surface, highlighting areas prone to electrostatic interactions.

Fukui Functions: These functions help to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net

DFT studies can also be employed to investigate the molecule's stability and the energetics of various chemical reactions involving this compound.

Table 1: Representative DFT-Calculated Properties for Amine Molecules

PropertyDescriptionTypical Application
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to electron-donating ability.Predicting susceptibility to electrophilic attack.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Predicting susceptibility to nucleophilic attack.
HOMO-LUMO GapEnergy difference between HOMO and LUMO; indicates chemical reactivity and stability.Assessing overall molecular reactivity.
Mulliken Atomic ChargesDistribution of partial charges on individual atoms.Understanding electrostatic interactions and bond polarity.

Note: Specific values for this compound would require dedicated DFT calculations.

Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations

For studying this compound in a complex environment, such as in solution or within the active site of an enzyme, a hybrid approach known as Quantum Mechanical/Molecular Mechanical (QM/MM) simulations is often employed. nih.gov This method combines the accuracy of quantum mechanics for a specific region of interest with the efficiency of classical molecular mechanics for the surrounding environment. nih.govnju.edu.cn

In a QM/MM simulation of this compound, the molecule itself would typically be treated with a QM method (like DFT) to accurately describe its electronic structure and any chemical transformations it undergoes. The solvent molecules or the protein environment would be described using a classical force field (MM), which is computationally less expensive. nju.edu.cn

This approach is particularly valuable for:

Studying Enzymatic Reactions: If this compound acts as a substrate or inhibitor for an enzyme, QM/MM can model the interactions and chemical steps within the enzyme's active site. nih.gov

Investigating Solvation Effects: QM/MM simulations can provide a detailed picture of how solvent molecules arrange around this compound and how this solvation shell influences its conformation and reactivity. researchgate.net

Calculating Reaction Free Energies in Solution: By combining QM/MM with techniques like thermodynamic integration or free energy perturbation, one can compute the free energy profiles of reactions involving this compound in a condensed phase.

Recent advancements have focused on accelerating QM/MM simulations using machine learning techniques, which can predict the QM energies and forces at a fraction of the computational cost. nju.edu.cnduke.edu

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of individual atoms over time, providing insights into conformational changes, molecular motions, and intermolecular interactions. nih.gov

For this compound, MD simulations can be used to:

Explore the Conformational Landscape: The pyrrolidine ring is not planar and can adopt various puckered conformations. Similarly, the isopropyl group and the amine substituent can rotate. MD simulations can map out the accessible conformations and determine their relative populations.

Analyze Solvation Shell Structure: When simulating this compound in a solvent like water, MD can reveal the detailed structure of the surrounding solvent molecules. This includes the number of hydrogen bonds formed between the amine and water and the orientation of water molecules in the first solvation shell.

Calculate Dynamic Properties: MD simulations can be used to compute various dynamic properties, such as diffusion coefficients and rotational correlation times, which characterize the molecule's mobility in solution.

The results of MD simulations are often analyzed using various statistical mechanics techniques to extract meaningful thermodynamic and kinetic information.

Prediction of Spectroscopic Parameters and Reaction Energetics

Computational chemistry methods can be used to predict various spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra. For example, DFT calculations can be used to predict:

Vibrational Frequencies: The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to help assign the observed spectral bands to specific molecular vibrations.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be a valuable tool in the structural elucidation of the molecule and for assigning signals in experimental NMR spectra. academie-sciences.fr

Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to predict the energies of electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum.

In addition to spectroscopic parameters, computational methods are crucial for determining the energetics of chemical reactions. By calculating the energies of reactants, products, and transition states, it is possible to determine key thermodynamic and kinetic parameters such as:

Reaction Enthalpies (ΔH): The change in enthalpy during a reaction, indicating whether it is exothermic or endothermic.

Activation Energies (Ea): The energy barrier that must be overcome for a reaction to occur, which determines the reaction rate.

Reaction Free Energies (ΔG): The change in Gibbs free energy, which indicates the spontaneity of a reaction.

These calculations are essential for understanding the feasibility and mechanism of reactions involving this compound.

Table 2: Computationally Predicted Parameters and Their Experimental Counterparts

Predicted ParameterComputational MethodExperimental Technique
Vibrational FrequenciesDFTInfrared (IR) & Raman Spectroscopy
NMR Chemical ShiftsGIAO/DFTNuclear Magnetic Resonance (NMR) Spectroscopy
Electronic TransitionsTD-DFTUV-Visible (UV-Vis) Spectroscopy
Reaction EnergeticsDFT, QM/MMCalorimetry, Kinetic Studies

In Silico Studies of Chiral Recognition and Selectivity in Catalysis

The "(R)" designation in this compound indicates that it is a chiral molecule, meaning it exists as one of a pair of non-superimposable mirror images (enantiomers). This chirality is often crucial in catalysis, where the amine can act as a chiral ligand or catalyst to control the stereochemical outcome of a reaction.

In silico (computational) studies play a vital role in understanding and predicting chiral recognition and selectivity. These studies can involve:

Modeling Catalyst-Substrate Interactions: Using methods like DFT and QM/MM, researchers can build detailed models of the complex formed between this compound (as a catalyst or ligand) and the reactants. By analyzing the non-covalent interactions, such as hydrogen bonds and steric clashes, in the transition states leading to different stereoisomeric products, it is possible to rationalize the observed enantioselectivity.

Predicting Enantiomeric Excess: By calculating the energy difference between the diastereomeric transition states, it is possible to predict the enantiomeric excess (ee) of a reaction, which is a measure of its stereoselectivity.

Designing New Catalysts: Computational models can be used to design new chiral catalysts based on the this compound scaffold with improved selectivity or activity. By systematically modifying the structure of the amine and evaluating its performance in silico, promising candidates can be identified for experimental synthesis and testing.

These computational approaches provide a powerful complement to experimental studies in the development of new asymmetric catalytic methods.

Research Applications and Emerging Roles of R N Isopropylpyrrolidin 3 Amine

Function as Chiral Building Blocks in Complex Organic Synthesis

(R)-N-Isopropylpyrrolidin-3-amine serves as a valuable chiral building block in the synthesis of complex organic molecules. The pyrrolidine (B122466) ring is a prevalent scaffold in numerous natural products and biologically active compounds, making its derivatives, like this compound, highly sought after in medicinal chemistry and drug discovery. dntb.gov.uanih.gov The inherent chirality of this compound allows for the stereoselective construction of intricate molecular architectures, a critical aspect in the development of pharmaceuticals where specific stereoisomers often exhibit desired therapeutic effects. dntb.gov.ua

The development of novel synthetic methodologies often relies on the availability of diverse and functionalized building blocks. The pyrrolidine scaffold, in particular, is a key component in many synthetic strategies, including multicomponent reactions and cycloadditions, to create complex heterocyclic systems. tandfonline.com The presence of the isopropyl group on the nitrogen atom of this compound can influence the steric and electronic properties of the molecule, which can be strategically utilized in the design of synthetic routes toward specific target molecules.

Application as Chiral Ligands in Asymmetric Catalysis

The application of this compound extends to the realm of asymmetric catalysis, where it can function as a precursor to or a component of chiral ligands. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction, leading to the preferential formation of one enantiomer of the product over the other.

Design Principles for Pyrrolidine-Based Chiral Ligands

The design of effective chiral ligands is a cornerstone of asymmetric catalysis. Pyrrolidine-based structures are frequently employed due to their rigid and well-defined conformations, which can effectively translate chiral information to the catalytic center. Key design principles include:

Symmetry: C2-symmetric ligands, where the ligand possesses a twofold axis of rotation, have historically been very successful. nih.govresearchgate.net This symmetry can reduce the number of possible transition states, simplifying the stereochemical analysis and often leading to higher enantioselectivities. While not C2-symmetric itself, this compound can be incorporated into larger ligand frameworks that possess this property.

Steric and Electronic Tuning: The substituents on the pyrrolidine ring and the nitrogen atom play a crucial role in the ligand's performance. The isopropyl group in this compound, for instance, provides steric bulk that can influence the trajectory of substrates approaching the metal center. Furthermore, the electronic properties of the ligand, such as the basicity of the nitrogen atom, can be modulated to optimize the catalytic activity. nih.gov

Modularity: The ability to easily modify the ligand structure is a significant advantage. Pyrrolidine scaffolds allow for the introduction of various coordinating groups (e.g., phosphines, amines, oxides) at different positions, enabling the synthesis of a library of ligands for screening in different catalytic reactions. nih.govresearchgate.net

Ligand Scaffold Modifications and Optimization for Catalytic Performance

The performance of a chiral ligand is highly dependent on its structure, and modifications to the ligand scaffold are often necessary to achieve high enantioselectivity and reactivity for a specific transformation. For pyrrolidine-based ligands derived from or incorporating the this compound motif, several optimization strategies can be employed:

Introduction of Additional Coordinating Groups: The amine functionality of this compound can be used as a point of attachment for other donor groups, creating bidentate or multidentate ligands. For example, the synthesis of P,N-ligands, which contain both a phosphorus and a nitrogen donor atom, has proven to be a successful strategy in asymmetric catalysis. nih.gov

Variation of Steric Bulk: The steric environment around the catalytic center is a critical factor in controlling enantioselectivity. The isopropyl group already present in the parent amine can be further augmented or replaced with other alkyl or aryl groups to fine-tune the steric hindrance.

Modification of the Pyrrolidine Ring: The pyrrolidine ring itself can be substituted at various positions to alter its conformation and electronic properties. This can influence the way the ligand coordinates to the metal and interacts with the substrate.

The systematic modification and screening of these ligand features are essential for discovering highly effective catalysts for a wide range of asymmetric reactions.

Development of Novel Synthetic Methodologies Utilizing Pyrrolidine Amine Scaffolds

The pyrrolidine amine scaffold, exemplified by this compound, is a cornerstone in the development of new synthetic methods. tandfonline.com Its structural features are leveraged to drive the formation of complex molecular architectures with high levels of stereocontrol.

One area of active research is the use of pyrrolidine derivatives in organocatalysis, where a small organic molecule, rather than a metal complex, catalyzes a reaction. Proline and its derivatives, which share the pyrrolidine core, are famous for their ability to catalyze a variety of asymmetric transformations, such as aldol (B89426) and Mannich reactions. mdpi.com The secondary amine of the pyrrolidine ring is crucial in these reactions, as it can form enamine or iminium ion intermediates with the substrates, thereby activating them and controlling the stereochemical outcome.

Furthermore, the development of multicomponent reactions (MCRs) often utilizes amine building blocks. tandfonline.com MCRs are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. The amine functionality of pyrrolidine derivatives can participate in these cascades, leading to the rapid construction of diverse and complex molecular libraries.

Recent advancements have also focused on C-H activation and functionalization reactions. Catalytic systems are being developed to selectively functionalize C-H bonds, which are typically unreactive. Pyrrolidine-containing molecules can act as directing groups in these reactions, where the nitrogen atom coordinates to the metal catalyst and directs it to a specific C-H bond, enabling its selective transformation.

Academic and Industrial Research Relevance in Chiral Molecule Production

The production of single-enantiomer chiral molecules is of paramount importance in the pharmaceutical, agrochemical, and fine chemical industries. enamine.netnih.gov This is because the different enantiomers of a chiral molecule can have vastly different biological activities. This compound and related chiral pyrrolidines are highly relevant in both academic and industrial settings for the production of these enantiomerically pure compounds.

In academia, researchers are continuously exploring new ways to synthesize and utilize chiral building blocks and catalysts. The focus is often on developing novel, efficient, and highly selective synthetic methods. The unique stereochemical and electronic properties of molecules like this compound make them attractive targets for such fundamental research.

From an industrial perspective, the key considerations are cost-effectiveness, scalability, and efficiency. The use of chiral building blocks sourced from the "chiral pool" (readily available, inexpensive chiral molecules from natural sources) is a common strategy. While this compound may not be a direct natural product, its synthesis can often be achieved from chiral precursors. Alternatively, asymmetric synthesis or resolution techniques can be employed for its production on a larger scale. enamine.net

The application of pyrrolidine-based chiral ligands in industrial catalytic processes is also significant. A successful asymmetric catalyst can be used in small quantities to produce large amounts of a chiral product, making the process highly economical. The development of robust and highly active catalysts based on pyrrolidine scaffolds is therefore a major goal of industrial research and development.

Advanced Analytical Techniques for Enantiomeric Purity Assessment

Chiral Chromatography

Chiral chromatography is a powerful and widely used technique for the separation of enantiomers. mdpi.com This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP) or a chiral derivatizing agent.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a cornerstone for the enantiomeric separation of chiral amines. yakhak.org CSPs create a chiral environment within the column, leading to the formation of transient diastereomeric complexes with the enantiomers of the analyte. hplc.eu These complexes have different binding energies, resulting in different retention times and thus separation.

For the analysis of amines like (R)-N-Isopropylpyrrolidin-3-amine, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective. yakhak.org The choice of the specific CSP and the mobile phase composition, typically a mixture of a hydrocarbon like hexane (B92381) and an alcohol modifier like 2-propanol, significantly influences the enantioselectivity. yakhak.orghplc.eu The development of smaller particle-sized CSPs (e.g., 3 µm) has enabled faster and more efficient separations. chromatographyonline.com

In some cases, pre-column derivatization of the amine with a suitable achiral reagent can enhance detectability and improve chromatographic behavior. nih.gov For instance, derivatization with nitrobenzoxadiazole (NBD) allows for highly sensitive fluorescence detection. yakhak.org The validation of such HPLC methods according to ICH guidelines ensures their accuracy, precision, and linearity for quantifying enantiomeric impurities. nih.gov

Table 1: HPLC Conditions for Enantiomeric Separation of Chiral Amines

ParameterConditionReference
Stationary Phase Polysaccharide-derived Chiral Stationary Phases (e.g., Chiralpak IE, Chiralcel OD-H) yakhak.org
Mobile Phase n-Hexane/2-Propanol mixtures yakhak.org
Detection UV, Fluorescence (with derivatization) yakhak.org
Particle Size 3 µm for high efficiency chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) offers another robust method for the enantiomeric analysis of chiral amines, often requiring derivatization to increase volatility and improve separation. vt.edu In this approach, the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral GC column. sigmaaldrich.com

A common derivatization strategy for amines involves acylation. vt.edu For secondary amines, a two-step derivatization process is often employed. For example, derivatization with heptafluorobutyl chloroformate followed by amidation with methylamine (B109427) has been successfully used for the analysis of cyclic secondary amino acids. nih.govresearchgate.net The resulting diastereomeric derivatives can then be separated on a chiral capillary column, such as Chirasil-L-Val, and detected with high sensitivity using mass spectrometry. nih.gov This technique is particularly useful for detecting minor enantiomeric impurities in complex biological matrices. nih.govresearchgate.net

Table 2: GC-MS Derivatization and Analysis Parameters for Chiral Amines

StepReagent/ConditionPurposeReference
Derivatization Heptafluorobutyl chloroformateIncreases volatility nih.govresearchgate.net
Amidation MethylamineForms stable derivatives nih.govresearchgate.net
Separation Chiral capillary column (e.g., Chirasil-L-Val)Separates diastereomers nih.gov
Detection Mass Spectrometry (MS)Provides sensitive and selective detection nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Based Enantiomeric Excess (ee) Determination

Nuclear Magnetic Resonance (NMR) spectroscopy provides a rapid and non-separative method for determining the enantiomeric excess of chiral compounds. nih.gov While enantiomers themselves are indistinguishable in a standard NMR spectrum, their conversion into diastereomers in the presence of a chiral auxiliary allows for their differentiation. libretexts.org

Methods Utilizing Chiral Auxiliary Reagents

The use of chiral derivatizing agents (CDAs) in NMR spectroscopy involves the covalent bonding of the chiral analyte with a chiral reagent to form diastereomers. nih.gov These diastereomers exhibit distinct NMR signals, and the ratio of their integration values directly corresponds to the enantiomeric ratio of the original sample. nih.gov

A simple and effective protocol for primary amines involves a three-component condensation with 2-formylphenylboronic acid and an enantiopure binaphthol derivative like (S)-BINOL. researchgate.net This reaction forms diastereomeric iminoboronate esters, which show well-resolved signals in the 1H NMR spectrum, allowing for straightforward determination of the enantiomeric excess. researchgate.net Another approach utilizes chiral phosphazane reagents, which react with chiral amines to form diastereomers that can be readily distinguished by 31P NMR spectroscopy. nih.govcam.ac.uk

Application of Chiral Solvating Agents

Chiral solvating agents (CSAs) offer a non-covalent approach to enantiomeric discrimination by NMR. libretexts.orgnih.gov CSAs form transient diastereomeric complexes with the enantiomers of the analyte through weak interactions such as hydrogen bonding and π-π stacking. nih.gov This results in different chemical shifts for the corresponding protons of the two enantiomers in the NMR spectrum. nih.gov

BINOL and its derivatives are effective CSAs for a variety of chiral amines. nih.gov The process is typically fast, involving simply mixing the analyte and the CSA in an NMR tube. nih.gov The degree of separation of the signals can be influenced by factors such as the solvent and temperature. nih.govnih.gov Isomannide and isosorbide (B1672297) derivatives have also been explored as renewable and effective CSAs for the enantiodiscrimination of various racemic compounds. unipi.itnih.gov

Efficiency and Accuracy of Enantiomeric Resolution Methods

Both chiral chromatography and NMR-based methods offer high levels of efficiency and accuracy for the determination of the enantiomeric purity of this compound.

Chiral HPLC is often considered the gold standard due to its high resolving power and the ability to physically separate the enantiomers. sigmaaldrich.com The accuracy of HPLC methods can be very high, with the ability to determine enantiomeric purities up to 99.75% ee or even higher, depending on the specific method and validation. nih.gov The development of ultra-high-performance liquid chromatography (UHPLC) with core-shell particles has further reduced analysis times to as little as three minutes without compromising resolution. nih.gov

NMR-based methods are valued for their speed and simplicity, often requiring minimal sample preparation. researchgate.netnih.gov The accuracy of ee determination by NMR is generally high, with correlation coefficients (R²) often exceeding 0.999 when compared to known enantiomeric mixtures. nih.gov While NMR may not always achieve the same level of sensitivity as chromatographic methods for detecting trace enantiomeric impurities, it is an excellent tool for rapid screening and for samples where derivatization is problematic. libretexts.orgresearchgate.net

The choice between these techniques often depends on the specific requirements of the analysis, such as the need for high throughput, the level of sensitivity required, and the nature of the sample matrix. In many cases, these methods are used complementarily to provide a comprehensive assessment of enantiomeric purity.

Table 3: Comparison of Enantiomeric Resolution Methods

MethodAdvantagesDisadvantagesTypical AccuracyReference
Chiral HPLC High resolution, high sensitivity, well-establishedCan be time-consuming, requires expensive chiral columnsUp to 99.75% ee or higher yakhak.orgnih.gov
Chiral GC-MS High sensitivity, suitable for volatile compoundsRequires derivatization, potential for thermal degradationHigh, especially for trace analysis nih.govresearchgate.net
NMR with CDAs Rapid, simple, provides structural informationRequires derivatization, potential for kinetic resolutionHigh, R² > 0.999 nih.govresearchgate.net
NMR with CSAs Very rapid, non-destructive, minimal sample prepLower resolution than chromatography, solvent dependentHigh, R² > 0.999 libretexts.orgnih.gov

Future Research Directions and Challenges

Advancements in Sustainable and Atom-Economical Synthetic Approaches

One promising area is the use of biocatalysis. Transaminases, for instance, offer a green alternative to traditional chemical methods for amine synthesis. Future work could focus on identifying or engineering a transaminase that can directly convert a prochiral ketone precursor into (R)-N-Isopropylpyrrolidin-3-amine with high enantioselectivity. The use of immobilized enzymes in continuous-flow reactors could further enhance the sustainability and scalability of such processes.

Another key aspect is the development of catalytic reactions that maximize atom economy. Traditional methods for constructing the pyrrolidine (B122466) ring or introducing the amine functionality can involve multiple steps and the use of stoichiometric reagents, leading to significant waste. Future research will likely target the development of catalytic cascade reactions that can form the desired product in a single, efficient step from simple starting materials.

Rational Design of Next-Generation Highly Enantioselective Catalysts

The development of highly enantioselective catalysts is central to the efficient synthesis of chiral amines like this compound. While significant progress has been made in asymmetric catalysis, there is still a need for more robust, efficient, and versatile catalytic systems.

Future research will move beyond trial-and-error catalyst development towards a more rational design approach. This involves using computational modeling and a deep understanding of reaction mechanisms to design catalysts with specific properties. For the synthesis of this compound, this could involve the design of novel organocatalysts or transition-metal complexes that can control the stereochemistry of C-N bond formation with exceptional precision.

The table below illustrates the type of data that would be generated in the process of developing new catalysts, showing a hypothetical comparison of different catalytic systems for a key synthetic step.

Table 1: Illustrative Comparison of Catalytic Systems for the Asymmetric Synthesis of a Chiral Pyrrolidine Precursor

Catalyst Type Catalyst Loading (mol%) Reaction Time (h) Yield (%) Enantiomeric Excess (ee, %)
Organocatalyst A 10 24 85 92
Organocatalyst B 5 18 92 98
Rhodium Complex 1 12 95 99
Iridium Complex 0.5 12 97 >99

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is crucial for the development of improved synthetic methods. The integration of advanced spectroscopic techniques and computational chemistry is a powerful approach to elucidate the intricate details of catalytic cycles and the origins of enantioselectivity.

In the context of this compound synthesis, future research could employ in situ and operando spectroscopic methods, such as ReactIR and kinetic studies, to monitor reactions in real-time. This can provide valuable information about reaction intermediates, catalyst resting states, and the factors that influence reaction rates and selectivity.

Computational methods, particularly Density Functional Theory (DFT), will continue to play a vital role in complementing experimental studies. DFT calculations can be used to model reaction pathways, predict the stereochemical outcome of a reaction, and rationalize the observed selectivity of a catalyst. This synergistic approach of combining advanced spectroscopy and computation will be instrumental in the rational design of next-generation catalysts.

Expanding the Research Horizons for Pyrrolidine-Based Chiral Amines

While this compound is a valuable compound, it represents just one member of a large family of chiral pyrrolidine-based amines. Future research should aim to expand the synthetic toolbox to access a wider range of structurally diverse analogues. This could involve developing new methods for the functionalization of the pyrrolidine ring at different positions or for the introduction of a variety of substituents on the nitrogen atom.

The development of divergent synthetic strategies will be a key focus. Such strategies would allow for the synthesis of a library of related chiral amines from a common intermediate, facilitating the exploration of their properties and applications in areas such as medicinal chemistry and materials science.

Addressing Scalability and Research Translation in Chiral Amine Synthesis

A significant challenge in academic research is the translation of promising synthetic methods from the laboratory to an industrial scale. Future research must address the scalability of synthetic routes to this compound and other chiral amines. This includes developing processes that are not only efficient and selective but also safe, cost-effective, and environmentally friendly on a large scale.

The adoption of continuous flow chemistry is a key trend in addressing scalability. Flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation and process intensification. Future work will likely focus on adapting and optimizing catalytic methods for the synthesis of this compound in continuous flow systems.

Furthermore, collaboration between academic and industrial researchers will be crucial to bridge the gap between discovery and application, ensuring that novel synthetic methods can be successfully implemented in an industrial setting.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for (R)-N-Isopropylpyrrolidin-3-amine, and how can enantiomeric purity be ensured?

  • Methodological Answer : Asymmetric synthesis via chiral auxiliaries or catalytic enantioselective methods (e.g., using chiral ligands or enzymes) is preferred to achieve high enantiomeric excess (ee). Enantiomeric purity can be verified using chiral HPLC with columns like Chiralpak® IA/IB or via polarimetry. For example, coupling reactions involving boronic acids and Cu(OAc)₂ catalysis (as in N-phenylpyridin-3-amine synthesis) can be adapted, with strict control of reaction conditions (temperature, solvent, and catalyst loading) to minimize racemization .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm stereochemistry and substituent positions. For instance, the pyrrolidine ring protons show distinct splitting patterns due to the R-configuration.
  • IR Spectroscopy : Identify amine N-H stretching (~3300 cm⁻¹) and pyrrolidine ring vibrations.
  • Mass Spectrometry (HRMS) : Validate molecular weight (128.22 g/mol) and fragmentation patterns.
  • X-ray Crystallography : Resolve absolute configuration, as demonstrated in pyrido-pyrazine derivatives .

Q. How does the R-configuration influence the compound’s reactivity in chiral catalysis?

  • Methodological Answer : The R-configuration determines spatial orientation of the amine group, enabling selective interactions with substrates. For example, in asymmetric hydrogenation, the chiral center directs substrate binding to metal catalysts (e.g., Ru-BINAP complexes), enhancing enantioselectivity. Comparative studies with the S-enantiomer can quantify stereochemical effects on reaction outcomes .

Advanced Research Questions

Q. How can computational methods predict the interaction of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking (AutoDock/Vina) : Simulate binding to enzymes (e.g., monoamine oxidases) or receptors, using crystal structures from the PDB. Focus on hydrogen bonding with the amine group and steric fit within the active site.
  • MD Simulations (GROMACS) : Assess stability of ligand-target complexes over time.
  • QSAR Models : Corrogate substituent effects (e.g., isopropyl vs. cyclopropyl) on activity using descriptors like logP and polar surface area .

Q. What strategies resolve contradictions in reported pharmacological data for this compound?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare studies for variables like assay conditions (pH, temperature) or cell lines used.
  • Dose-Response Reassessment : Confirm activity across multiple concentrations to rule out threshold effects.
  • Orthogonal Validation : Use alternative assays (e.g., SPR for binding affinity vs. functional cAMP assays) to cross-verify results. Contradictions may arise from impurities; thus, re-evaluate compound purity via LC-MS .

Q. How can the stability of this compound under varying storage and reaction conditions be optimized?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures.
  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 1–3 months and monitor degradation via HPLC.
  • Inert Atmosphere Handling : Use argon/gloveboxes to prevent oxidation of the amine group during reactions. Avoid strong acids/bases to prevent ring-opening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.